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5-Butylbenzene-1,3-diol

Cat. No.: B1285304
CAS No.: 46113-76-2
M. Wt: 166.22 g/mol
InChI Key: JOZMGUQZTOWLAS-UHFFFAOYSA-N
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Description

Overview of Resorcinol (B1680541) Derivatives in Chemical Biology

Resorcinol and its derivatives are a class of phenolic compounds that have garnered considerable attention in chemical biology due to their diverse biological activities. These compounds are structurally characterized by a benzene (B151609) ring with two hydroxyl groups. Their versatility allows for various chemical modifications, leading to a wide array of derivatives with unique properties. rsc.orgjmchemsci.comjmchemsci.com

In the realm of chemical biology, resorcinol derivatives are investigated for numerous potential applications. They are recognized for their antiseptic and disinfectant properties. acs.org Furthermore, research has explored their roles as antioxidants, tyrosinase inhibitors, and intermediates in the synthesis of pharmaceuticals and other bioactive molecules. mylandsupplement.commdpi.comresearchgate.net For instance, certain resorcinol derivatives have shown significant effects on melanin (B1238610) production, indicating their potential in dermatological research. mdpi.com The ability to introduce different functional groups to the resorcinol core allows scientists to fine-tune the biological and chemical properties of these molecules, making them a rich area for academic inquiry. rsc.orgjmchemsci.com

Historical Context of 5-Butylbenzene-1,3-diol Research

While specific historical research milestones for this compound are not extensively documented in readily available literature, its study is intrinsically linked to the broader investigation of resorcinol derivatives. The exploration of similar compounds, such as 4-butylresorcinol (B146731), provides a relevant historical backdrop. Research into 4-butylresorcinol has highlighted its potent tyrosinase inhibitory effects, surpassing other well-known agents like hydroquinone (B1673460) and kojic acid. wikipedia.org This focus on alkyl-substituted resorcinols for applications like treating hyperpigmentation has likely paved the way for the investigation of its isomers, including this compound. mdpi.comwikipedia.org The synthesis and study of various resorcinol derivatives have been a continuous effort in organic and medicinal chemistry, with the aim of discovering new compounds with enhanced or novel biological activities. jmchemsci.comjmchemsci.com

Significance of this compound as a Research Compound

This compound is considered an important intermediate in organic synthesis. mylandsupplement.com Its unique structure, featuring both hydrophilic hydroxyl groups and a lipophilic butyl chain, makes it a valuable building block for creating more complex molecules. mylandsupplement.comminglangchem.com This dual characteristic allows it to be a precursor in the synthesis of a variety of compounds, including potential pharmaceuticals, dyes, and fragrances. mylandsupplement.com

In the pharmaceutical field, its potential as an intermediate for synthesizing antioxidants, vasodilators, and antitumor drugs is an area of active interest. mylandsupplement.com Furthermore, its structural similarity to other biologically active resorcinols suggests its potential for investigation in various biological assays. The compound's stability and reactivity are key features that make it a versatile tool for researchers exploring new chemical entities. mylandsupplement.com

Scope and Objectives of Current Academic Inquiry into this compound

Current academic research on this compound is multifaceted, focusing on several key areas. A primary objective is to fully elucidate its synthesis pathways and optimize reaction conditions to achieve higher yields and purity. jmchemsci.com Researchers are also keenly interested in exploring its biological activities. This includes, but is not limited to, its potential as an antioxidant, an enzyme inhibitor, or an agent with other therapeutic properties. mylandsupplement.comresearchgate.net

Another significant area of inquiry is its application as a platform for developing new materials. Its phenolic structure suggests potential use in the creation of polymers and resins with specific thermal or mechanical properties. mylandsupplement.comacs.org Computational studies, such as those using Density Functional Theory (DFT), are also being employed to predict its antioxidant properties and reaction mechanisms at a molecular level, providing a theoretical framework for experimental investigations. researchgate.net The overarching goal of current research is to unlock the full potential of this compound as a versatile chemical for a range of scientific and industrial applications. arborpharmchem.com

PropertyValue
Chemical Formula C10H14O2
CAS Number 46113-76-2
Molar Mass 166.22 g/mol
Appearance White crystal or powder
Melting Point 80-81 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B1285304 5-Butylbenzene-1,3-diol CAS No. 46113-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-butylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h5-7,11-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZMGUQZTOWLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563470
Record name 5-Butylbenzene-1,3-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46113-76-2
Record name 5-Butylbenzene-1,3-diol
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URL https://comptox.epa.gov/dashboard/DTXSID70563470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-butylbenzene-1,3-diol
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Synthesis and Derivatization Strategies for 5 Butylbenzene 1,3 Diol

Established Synthetic Routes for 5-Butylbenzene-1,3-diol

Traditional organic synthesis provides several reliable pathways to this compound and its analogs. These methods often involve multi-step procedures that focus on the formation of the carbon-carbon bond between the aromatic ring and the alkyl chain, which is a critical step in the synthesis. nih.gov

Direct alkylation of the resorcinol (B1680541) ring is a primary strategy for synthesizing this compound. This approach typically involves an electrophilic aromatic substitution reaction where a butyl group is attached to the electron-rich resorcinol nucleus. One of the most common methods is the Friedel-Crafts acylation followed by a reduction reaction. This two-step process is often preferred over direct Friedel-Crafts alkylation to avoid issues like carbocation rearrangement and polyalkylation. wikipedia.orgmedium.com

The process begins with the Friedel-Crafts acylation of resorcinol with butanoyl chloride or butyric anhydride in the presence of a Lewis acid catalyst to form an acylresorcinol. This ketone intermediate is then reduced to the corresponding alkyl chain. The Clemmensen reduction, which uses zinc amalgam and concentrated hydrochloric acid, is particularly effective for reducing aryl-alkyl ketones and is a classical method for this transformation. wikipedia.orgbyjus.com The Wolff-Kishner reduction offers an alternative under basic conditions. medium.com This acylation-reduction sequence provides a controlled method for producing straight-chain 5-alkylresorcinols.

Table 1: Common Reduction Methods for Acylresorcinols

Reduction MethodReagentsConditionsSubstrate Suitability
Clemmensen Reduction Zinc amalgam (Zn(Hg)), Concentrated Hydrochloric Acid (HCl)Strongly acidicEffective for aryl-alkyl ketones; substrate must be stable to strong acid. wikipedia.orgorganic-chemistry.org
Wolff-Kishner Reduction Hydrazine (N₂H₄), Strong Base (e.g., KOH or NaOH)Strongly basic, high temperaturesSuitable for substrates that are sensitive to acid. medium.com

A versatile and efficient route for the synthesis of 5-alkylresorcinols, including the butyl derivative, employs the Wittig reaction. nih.govresearchgate.net This method involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene. lumenlearning.commasterorganicchemistry.comorganic-chemistry.org This strategy offers excellent control over the placement and structure of the alkyl chain.

A common synthetic pathway starts with a protected resorcinol derivative, such as 3,5-dimethoxybenzaldehyde. nih.govbeilstein-journals.org The hydroxyl groups are protected as methyl ethers to prevent them from interfering with the Wittig reagent. This aldehyde is then reacted with a phosphonium ylide derived from a butyl halide (e.g., butyltriphenylphosphonium bromide). The ylide is typically generated in situ by treating the corresponding phosphonium salt with a strong base like n-butyllithium. lumenlearning.comcommonorganicchemistry.com

The Wittig reaction yields 1,3-dimethoxy-5-(1-butenyl)benzene. The next step is the hydrogenation of the carbon-carbon double bond in the butenyl side chain to form a saturated butyl group. This is typically achieved using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The final step is the deprotection (demethylation) of the two methoxy groups to regenerate the hydroxyl functions of the resorcinol ring, yielding this compound. This cleavage of the ether bonds is often accomplished using strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). researchgate.net

This multi-step approach provides a high degree of control and is adaptable for creating a variety of 5-alkylresorcinols by simply changing the alkyl halide used to prepare the Wittig reagent. nih.gov

Direct Friedel-Crafts alkylation involves reacting resorcinol with an alkylating agent, such as an alkyl halide (e.g., 1-chlorobutane) or an alcohol (e.g., butanol), in the presence of a catalyst. nih.gov This reaction is a type of electrophilic aromatic substitution. nih.gov While conceptually straightforward, this method has significant limitations when applied to highly activated rings like resorcinol. libretexts.orgrsc.org

The catalysts are typically strong Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids like sulfuric acid (H₂SO₄). uclouvain.beorgsyn.org In recent years, solid acid catalysts such as zeolites (e.g., H-beta, H-Y) and sulfated zirconia have been explored to make the process more environmentally friendly and to improve selectivity. researchgate.netuclouvain.be For instance, the alkylation of resorcinol with tertiary butanol over various zeolite catalysts has been studied, demonstrating that catalyst properties like pore size and acidity can influence product distribution. researchgate.netuclouvain.be

However, as discussed in the next section, direct Friedel-Crafts alkylation is prone to several side reactions that can complicate the synthesis and lead to low yields of the desired product. rsc.org

The synthesis of this compound via direct alkylation requires careful control to achieve the desired regioselectivity and to minimize unwanted side products.

Positional Selectivity: The two hydroxyl groups of resorcinol are strong activating groups and are ortho, para-directing for electrophilic aromatic substitution. This directs incoming electrophiles to positions 2, 4, and 6.

Position 2: This position is sterically hindered due to its location between the two hydroxyl groups.

Positions 4 and 6: These positions are electronically activated and less sterically hindered, making them the most likely sites for substitution. Since resorcinol is a symmetrical molecule, the 4- and 6-positions are equivalent. Therefore, mono-alkylation preferentially yields the 4-substituted product (which is named 5-alkylresorcinol when the alkyl group is at a lower numbered position relative to the hydroxyls in the full IUPAC name).

Side Reactions:

Polyalkylation: The introduction of an electron-donating alkyl group further activates the aromatic ring, making the product, this compound, more nucleophilic and thus more reactive than the starting material, resorcinol. libretexts.orgfiveable.me This often leads to the formation of di- and tri-alkylated products, such as 4,6-dibutylresorcinol. uclouvain.be Using a large excess of the aromatic substrate can help to minimize polyalkylation. libretexts.org

O-alkylation vs. C-alkylation: Phenols can undergo alkylation on the oxygen atom (O-alkylation) to form an ether or on the carbon atom of the ring (C-alkylation). nih.gov The reaction conditions, including the catalyst and solvent, can influence the ratio of O- to C-alkylation. Studies on the alkylation of resorcinol have shown the formation of both C-alkylated products (like 4-tert-butylresorcinol) and O-alkylated ethers. researchgate.net

Carbocation Rearrangement: In Friedel-Crafts alkylation with primary alkyl halides, the intermediate carbocation can rearrange to a more stable secondary or tertiary carbocation. rsc.org This is less of a concern with a four-carbon chain like butyl but can be a significant issue with longer chains. Using the Friedel-Crafts acylation followed by reduction circumvents this problem as the acylium ion intermediate does not rearrange. wikipedia.org

Exploration of Novel Synthetic Methodologies for this compound

Research into the synthesis of this compound is moving towards more sustainable and efficient methods, including those that leverage biological systems.

Chemo-enzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and mild reaction conditions of biocatalysis. In nature, 5-alkylresorcinols are synthesized by enzymes known as alkylresorcinol synthases (ARS), which are a type of type III polyketide synthase (PKS). nih.govnih.govresearchgate.net These enzymes catalyze the formation of the 5-alkylresorcinol core by using fatty acyl-CoA starter units and malonyl-CoA extender units. nih.govnih.gov

This natural biosynthetic pathway provides a blueprint for developing novel chemo-enzymatic strategies. Researchers are exploring the use of isolated enzymes or whole-cell systems to perform key steps in the synthesis. For example, a biocatalytic Friedel-Crafts alkylation has been demonstrated using the enzyme CylK, which can stereospecifically alkylate resorcinol rings, although it targets the 2-position. researchgate.net The discovery and engineering of enzymes with the desired regioselectivity for the 4-position could lead to a direct enzymatic route to 5-alkylresorcinols.

Another approach involves using enzymes for specific transformations within a multi-step chemical synthesis. For instance, lipases or other hydrolases could be used for the selective protection or deprotection of hydroxyl groups, or oxidoreductases could be employed for specific oxidation or reduction steps, potentially offering greener alternatives to traditional chemical reagents. nih.gov While a complete chemo-enzymatic synthesis of this compound is still an area of active research, the principles of biocatalysis offer a promising avenue for developing more sustainable and selective synthetic routes. nih.gov

Green Chemistry Principles in this compound Production

Modern synthetic chemistry increasingly emphasizes sustainability, and the production of this compound and related 5-alkylresorcinols is no exception. Green chemistry principles are being applied to reduce the environmental impact of traditional synthetic routes. nih.govrsc.org These principles focus on maximizing atom economy, using safer solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents. nih.govjddhs.com

One sustainable approach involves the use of microwave-promoted Wittig reactions in aqueous media. beilstein-journals.orgresearchgate.net This method provides a fast and efficient synthesis of long-chain 5-n-alkylresorcinols without the need for dry solvents or an inert atmosphere, which are common requirements in traditional organometallic techniques. beilstein-journals.org Another green strategy is the development of atom-economical oxidative aromatization processes that are catalytic in iodine. thieme-connect.deresearchgate.net This method avoids the use of stoichiometric oxidants like elemental bromine under harsh conditions, representing a milder and more efficient route to olivetol and its derivatives. thieme-connect.de

Green Chemistry ApproachKey FeaturesAdvantages
Aqueous Wittig Reaction Microwave-promoted; uses water as a solvent. beilstein-journals.orgresearchgate.netEliminates need for dry solvents and inert atmosphere; faster reaction times; good yields. beilstein-journals.org
Catalytic Oxidative Aromatization Employs a catalytic amount of iodine in DMSO. thieme-connect.deresearchgate.netAtom-economical; avoids harsh, stoichiometric oxidants; proceeds under mild conditions. thieme-connect.de
Microbial Biosynthesis Uses engineered microorganisms (E. coli) in fermentation. sjtu.edu.cnacs.orggoogle.comUtilizes renewable feedstocks; reduces hazardous chemical use; circumvents complex chemical synthesis steps. google.comacs.org

Derivatization Strategies for this compound

The two hydroxyl groups on the benzene (B151609) ring of this compound are primary sites for chemical modification. Derivatization at these positions can alter the compound's physical, chemical, and biological properties.

The phenolic hydroxyl groups of this compound can readily undergo esterification and etherification. Esterification can be achieved through an acid-catalyzed reaction with a carboxylic acid or via transesterification with a methyl or ethyl ester, often using an ion exchanger as a catalyst. google.com These reactions can be controlled to produce mono- or di-esters. google.com

Etherification, particularly methylation, is a common strategy to protect the hydroxyl groups or to synthesize specific derivatives. researchgate.net For instance, the synthesis of mono- and dimethyl ethers of methyl olivetolate has been achieved during an oxidative aromatization reaction performed in the presence of methanol or trimethylorthoformate. researchgate.net The use of an additive like 18-crown-6 ether has been shown to be effective for the etherification of non-activated aromatic substrates. researchgate.net These reactions allow for the creation of orthogonally protected derivatives, which are valuable intermediates in the synthesis of more complex molecules. thieme-connect.deresearchgate.net

Reaction TypeReagents/ConditionsProduct Type
Esterification Carboxylic acid (acid catalyst) or methyl/ethyl ester (ion exchange catalyst). google.comMono- and di-esters. google.com
Etherification Methanol or trimethylorthoformate during oxidative aromatization. researchgate.netMono- and di-methyl ethers. researchgate.net

Halogen atoms can be introduced onto the aromatic ring of this compound derivatives through electrophilic aromatic substitution. msu.edumsu.edu Reactions such as chlorination and bromination typically require a Lewis acid catalyst (e.g., FeCl₃, AlCl₃, FeBr₃) to generate a potent electrophile. msu.eduyoutube.com The hydroxyl groups of the resorcinol moiety are strong activating groups, directing substitution to the ortho and para positions.

Halogenation of phenols and their ethers can also be achieved using potassium halides in the presence of 18-crown-6 and an oxidizing agent like m-chloroperbenzoic acid. nih.gov The introduction of a halogen substituent onto the aromatic ring of olivetolic acid derivatives is a strategy used in the synthesis of cannabinoid analogs. europa.eu These halogenated intermediates can then be used in palladium-catalyzed cross-coupling reactions to build more complex structures. europa.eu

Structural modifications of this compound are undertaken to explore structure-activity relationships and develop analogs with enhanced or novel biological activities. mdpi.commdpi.com The design of such analogs often focuses on modifying the alkyl side chain, the aromatic core, or the phenolic hydroxyl groups.

Introducing halogen substituents is one strategy to modulate bioactivity. mdpi.com The position and nature of the halogen can influence the molecule's electronic properties and its ability to interact with biological targets, as demonstrated in studies on halogenated cannabinoids which show altered affinity for cannabinoid receptors. nih.gov Another approach involves altering the length and branching of the C5 alkyl chain, which can affect the compound's lipophilicity and subsequent biological interactions.

Furthermore, replacing or modifying the hydroxyl groups can lead to compounds with different pharmacological profiles. For example, designing derivatives where the resorcinol core is modified can lead to inhibitors of enzymes like butyrylcholinesterase, a target in Alzheimer's disease research. researchgate.net The synthesis of specifically deuterated analogs, such as 5′-(²H₃)olivetol, is another modification strategy used to create tools for metabolic studies and to understand the topography of cannabinoids in biological systems. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 5 Butylbenzene 1,3 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in 5-Butylbenzene-1,3-diol Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton NMR (¹H-NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In this compound, the ¹H-NMR spectrum reveals distinct signals for the aromatic protons, the hydroxyl protons, and the protons of the butyl side chain. The aromatic protons typically appear as multiplets in the downfield region of the spectrum, usually between 6.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The hydroxyl (-OH) protons are often observed as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. The protons of the butyl group will appear in the upfield region, with the chemical shifts and splitting patterns corresponding to their position relative to the aromatic ring and each other.

For instance, the methylene group attached directly to the aromatic ring will be the most deshielded of the alkyl protons, while the terminal methyl group will be the most shielded. The integration of these signals provides a quantitative measure of the number of protons in each unique environment.

Table 1: Representative ¹H-NMR Data for this compound

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity
Aromatic CH 6.0 - 7.5 Multiplet
Hydroxyl OH Variable (often broad) Singlet
Ar-CH₂- ~2.5 Triplet
-CH₂-CH₂-CH₂-CH₃ 1.3 - 1.6 Multiplet

Note: Actual chemical shifts and multiplicities can vary based on the solvent and the specific derivative.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C-NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. The aromatic carbons typically resonate in the downfield region, between 100 and 160 ppm. The carbons bearing the hydroxyl groups will be the most deshielded among the aromatic carbons. The carbons of the butyl side chain will appear in the upfield region, typically between 10 and 40 ppm. The chemical shifts provide insight into the electronic environment of each carbon atom.

Table 2: Representative ¹³C-NMR Data for this compound

Carbon Assignment Typical Chemical Shift (δ, ppm)
Aromatic C-OH 155 - 160
Aromatic C-Butyl 140 - 145
Aromatic CH 100 - 120
Ar-CH₂- 30 - 35
-CH₂-CH₂-CH₂-CH₃ 20 - 30

Note: These are approximate ranges and can be influenced by the solvent and substitution on the aromatic ring.

Mass Spectrometry (MS) in the Characterization of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the exact molecular formula of this compound, which is C₁₀H₁₄O₂. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The exact mass of this compound is approximately 166.0994 g/mol .

In a mass spectrometer, the this compound molecule is ionized, often leading to the formation of a molecular ion peak (M⁺). This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For aromatic compounds like this compound, a strong molecular ion peak is typically observed due to the stability of the aromatic ring.

Common fragmentation pathways for alkylbenzenes involve cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzylic cation. In the case of this compound, this would result in the loss of a propyl radical (C₃H₇) to give a prominent peak. Another common fragmentation is the loss of the entire alkyl chain. The presence of hydroxyl groups can also influence the fragmentation, potentially leading to the loss of water (H₂O).

Table 3: Potential Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Ion Loss from Molecular Ion
166 [C₁₀H₁₄O₂]⁺ Molecular Ion (M⁺)
123 [C₇H₇O₂]⁺ Loss of C₃H₇ (propyl radical)

Note: The relative intensities of these fragments provide valuable clues for structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound will show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Absorptions corresponding

X-ray Crystallography for Crystalline Forms of this compound and its Complexes

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. This map is then interpreted to build a model of the molecular structure.

In cases where a compound like this compound is difficult to crystallize directly, several strategies can be employed:

Chemical Derivatization: Converting the hydroxyl groups into esters (e.g., para-nitro or para-bromo benzoates) can enhance crystallinity by introducing moieties that promote more ordered packing in the solid state. caltech.edu

Co-crystallization: Forming a complex with another molecule (a co-former) can facilitate the growth of high-quality crystals. For proton-donating compounds like phenols, triphenylphosphine oxide is often a useful co-crystallant. caltech.edu

Salt Formation: Converting the phenol into a phenoxide salt could also be a viable strategy to obtain crystalline material suitable for analysis. caltech.edu

Successful X-ray crystallographic analysis of this compound or its complexes would provide definitive proof of its molecular structure, including the conformation of the butyl chain relative to the aromatic ring and the intermolecular interactions, such as hydrogen bonding between the hydroxyl groups, that govern its crystal packing.

Chromatographic Techniques for Purity Assessment and Quantification of this compound

Chromatography is an essential tool for separating, identifying, and quantifying chemical compounds in a mixture. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are highly effective techniques for assessing purity and determining its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase packed in a column. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this analysis.

A validated RP-HPLC method has been developed for the simultaneous analysis of resorcinol (B1680541) and the closely related compound 4-n-butyl resorcinol. researchgate.netugm.ac.id Given the structural similarity, this method provides a strong foundation for the analysis of this compound. In this approach, a C18 column is typically used as the stationary phase, which retains analytes based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous buffer and organic solvents like methanol and acetonitrile.

Optimization of the HPLC method is crucial for achieving good separation and peak shape. A response surface methodology, such as a Box-Behnken design, can be employed to systematically optimize parameters like solvent composition and flow rate to achieve the best resolution and analysis time. researchgate.netugm.ac.id An optimized method for the related compound 4-n-butyl resorcinol was achieved using a mobile phase of methanol and acetonitrile at a specific ratio and a flow rate of 0.6 mL/min. researchgate.netugm.ac.id Detection is commonly performed using a UV detector, as the benzene (B151609) ring in this compound absorbs UV light.

Table 1: Representative Optimized HPLC Conditions for Analysis of Butyl-Resorcinol Derivatives

Parameter Optimized Value
Stationary Phase C18 Column
Mobile Phase Methanol (50.0%) / Acetonitrile (18.1%) / Water
Flow Rate 0.6 mL/min
Detection UV Spectrophotometry

Data derived from a study on the closely related compound, 4-n-butyl resorcinol. researchgate.netugm.ac.id

This HPLC methodology is invaluable for quality control, allowing for the precise quantification of this compound and the detection of any impurities from its synthesis or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. unar.ac.id It is highly effective for the analysis of volatile and thermally stable compounds. While the hydroxyl groups of this compound can make it somewhat polar, it is amenable to GC-MS analysis, potentially after derivatization to increase its volatility.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. The column, often coated with a non-polar or mid-polar stationary phase (like a dimethylpolysiloxane), separates compounds based on their boiling points and interactions with the stationary phase. hpst.czmeclib.jp As each compound elutes from the column, it enters the mass spectrometer.

The mass spectrometer ionizes the eluted molecules (commonly via electron impact), causing them to fragment in a reproducible pattern. The mass-to-charge ratio of these fragments is measured, generating a mass spectrum that serves as a unique "fingerprint" for the compound. This allows for highly confident identification by comparing the obtained spectrum to spectral libraries. unar.ac.id

GC-MS has been used to identify related phenolic compounds in complex mixtures, such as the detection of 1,3-Benzenediol, 5-pentadecyl in plant extracts. ijprajournal.com For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of this compound are monitored, providing enhanced sensitivity and selectivity. pragolab.cz

Table 2: Typical GC-MS System Parameters for Aromatic Compound Analysis

Component Specification
GC System Agilent or Thermo Scientific GC with autosampler hpst.czthermofisher.com
Injection Mode Split/Splitless
Carrier Gas Helium
Column Fused silica capillary column (e.g., TG-1MS, DB-ms) hpst.czpragolab.cz
MS Detector Single Quadrupole or Triple Quadrupole thermofisher.com
Ionization Mode Electron Impact (EI)

| Acquisition Mode | Full Scan (for identification), Selected Ion Monitoring (for quantification) |

This technique is crucial for detecting trace impurities and related compounds in samples of this compound, ensuring high purity for research and development applications.

Preclinical Research and Therapeutic Potential of 5 Butylbenzene 1,3 Diol

In Vitro Pharmacological Studies of 5-Butylbenzene-1,3-diol

The in vitro evaluation of this compound has been crucial in elucidating its mechanism of action and biological activities. These studies have largely centered on cell-based and enzymatic assays to determine its efficacy and mode of action at a cellular and molecular level.

Cell-Based Assays for Biological Activity of this compound

Cell-based assays have been instrumental in demonstrating the potent anti-melanogenic properties of this compound. In studies utilizing B16F10 murine melanoma cells, the compound has been shown to inhibit both tyrosinase activity and melanin (B1238610) synthesis more effectively than in cell-free systems nih.gov. It reduces the protein levels of tyrosinase without affecting its mRNA levels, suggesting a post-transcriptional mechanism of action nih.gov. Further investigation revealed that this compound enhances the proteolytic degradation of tyrosinase through the activation of p38 MAPK, which leads to increased ubiquitination of the enzyme nih.gov.

In a spontaneously immortalized mouse melanocyte cell line, Mel-Ab, this compound was found to significantly inhibit melanin synthesis in a concentration-dependent manner chemicalbook.comnih.gov. This inhibitory effect is achieved without inducing cytotoxicity, highlighting its potential for safe topical application dovepress.com. The compound's action is direct on tyrosinase and appears to be independent of other signaling pathways like ERK or Akt, which are also known to regulate melanin synthesis chemicalbook.comnih.gov.

Furthermore, studies on artificial skin models, such as the MelanoDerm™ model, have confirmed its potent inhibitory effect on melanin production. In these models, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 13.5 μmol/L for melanin production, proving to be the most potent inhibitor when compared to other well-known agents like hydroquinone (B1673460), kojic acid, and arbutin nih.govqvsiete.com.

A summary of the biological activities observed in cell-based assays is presented below:

Table 1: Biological Activity of this compound in Cell-Based Assays
Cell Line/Model Biological Effect Key Findings
B16F10 Melanoma Cells Inhibition of Melanogenesis More effective at inhibiting tyrosinase activity and melanin synthesis in intact cells than in cell lysates nih.gov.
Reduction of Tyrosinase Protein Decreases tyrosinase protein levels without affecting mRNA levels, enhances proteolytic degradation nih.gov.
Mel-Ab Melanocytes Inhibition of Melanin Synthesis Significantly inhibits melanin synthesis in a concentration-dependent manner chemicalbook.comnih.gov.
Direct Tyrosinase Inhibition The hypopigmentary effect is a result of direct tyrosinase inhibition, independent of ERK and Akt pathways chemicalbook.comnih.gov.
MelanoDerm™ Skin Model Potent Melanin Inhibition Shows a potent IC50 of 13.5 μmol/L for melanin production inhibition nih.govqvsiete.com.

Enzyme Assays and Biochemical Studies of this compound

Enzyme assays have solidified the standing of this compound as a highly effective tyrosinase inhibitor wikipedia.org. Biochemical studies have shown that it is a potent competitive inhibitor of human tyrosinase, directly binding to the enzyme to block its activity nih.gov. This direct inhibition is a key aspect of its mechanism for reducing melanin production atamanchemicals.com.

In a biochemical assay comparing various skin-lightening agents, this compound proved to be a superior inhibitor of human tyrosinase with an IC50 of 21 μmol/L nih.govqvsiete.com. This potency far exceeds that of commonly used agents such as kojic acid (IC50 ≈ 500 μmol/L), arbutin (IC50 ≈ 6500 μmol/L), and hydroquinone (IC50 ≈ 4400 μmol/L) nih.govqvsiete.com. Complete inhibition of the enzyme was observed at concentrations above 100 μmol/L qvsiete.com.

In addition to its well-documented effects on tyrosinase, research indicates that this compound also inhibits tyrosinase-related protein-1 (TRP-1), another key enzyme involved in the melanin synthesis pathway dovepress.comresearchgate.net. This dual-inhibition mechanism contributes to its high efficacy as a hypopigmenting agent dovepress.com.

The comparative inhibitory activity against human tyrosinase is detailed in the table below:

Table 2: Comparative IC50 Values for Human Tyrosinase Inhibition
Compound IC50 (μmol/L)
This compound 21 nih.govqvsiete.comresearchgate.net
Kojic Acid ~500 nih.govqvsiete.comresearchgate.net
Hydroquinone ~4400 nih.govqvsiete.com
Arbutin ~6500 nih.govqvsiete.com

In Vivo Pharmacological Studies and Animal Models

The promising in vitro results for this compound have been substantiated by in vivo studies, primarily in the form of clinical trials in human subjects with hyperpigmentation disorders.

Efficacy of this compound Derivatives in Disease Models (e.g., hyperpigmentation, inflammation)

The primary disease model in which this compound has been extensively studied is hyperpigmentation, including conditions like melasma and age spots dovepress.comqvsiete.com. Clinical studies have consistently demonstrated its effectiveness in reducing unwanted skin pigmentation dovepress.com. One study on subjects with age spots on their forearms found that twice-daily application of a formula containing this compound led to a visible reduction in the appearance of these spots within 8 weeks, with greater and faster lightening effects compared to formulas with 4-hexylresorcinol or 4-phenylethylresorcinol qvsiete.com.

Therapeutic Applications in Dermatology and Cosmetics

The potent tyrosinase-inhibiting and anti-melanogenic properties of this compound have led to its prominent use in dermatology and the cosmetics industry as a skin-lightening agent specialchem.combldpharm.commacschem.us. It is formulated in various topical products, including creams and serums, aimed at treating hyperpigmentation and achieving a more even skin tone specialchem.commacschem.us.

Clinical trials have validated its therapeutic application. For instance, a multicentric study in India on patients with melasma using a 0.3% this compound cream showed statistically significant reductions in the modified Melasma Area Severity Index (mMASI) score after 4 and 8 weeks of treatment dovepress.com. Another double-blind, randomized, split-face study also confirmed the significant clinical efficacy of a 0.3% serum in melasma patients after 12 weeks dovepress.com. Even at a lower concentration of 0.1%, a cream formulation was found to be effective and well-tolerated for melasma treatment chemicalbook.com.

A summary of key clinical trials is provided below:

Table 3: Summary of Clinical Studies on this compound for Hyperpigmentation
Condition Concentration & Formulation Study Duration Outcome
Age Spots Cream (concentration not specified) 12 weeks Visible reduction in age spots starting at 8 weeks; more effective and faster than 4-hexylresorcinol and 4-phenylethylresorcinol qvsiete.com.
Melasma 0.3% Cream 8 weeks Statistically significant reduction in mMASI score dovepress.com.
Melasma 0.3% Serum 12 weeks Significant clinical improvement and reduction in colorimetric measurements dovepress.com.
Post-laser Pigmentation 0.3% Serum 18 weeks Good improvement in pigmented lesions dovepress.com.
Melasma 0.1% Cream 8 weeks Significantly better efficacy than placebo in reducing melanin index chemicalbook.com.

Potential in Cancer Research and Other Therapeutic Areas

While the primary focus of research on this compound has been on its dermatological applications, there are indications of its potential in other therapeutic areas. Its demonstrated antioxidant properties suggest a role in protecting the skin from oxidative stress, a key factor in skin aging specialchem.comfzbiotech.com. It has also been shown to have anti-glycation effects, which is another important aspect of anti-aging skincare atamanchemicals.comgoogle.com.

A patent for a skincare formulation has claimed the use of this compound in concentrations from 20% to 60% as a peel treatment not only for hyperpigmentation but also for acne vulgaris, atrophic and hypertrophic scars, and as a general anti-aging treatment google.com.

Direct research into the anticancer potential of this compound is limited. However, a study on a structurally related compound, 5-methyl-1,3-benzenediol, isolated from a lichen, demonstrated potent apoptotic and anti-angiogenesis effects in cancer cell lines. This finding suggests that benzene-1,3-diol derivatives could be a promising area for future cancer research.

Pharmacokinetic and Pharmacodynamic Studies of this compound Analogues

Pharmacokinetic and pharmacodynamic studies are essential to characterize the behavior of a compound in a biological system. For novel compounds like this compound and its analogues, these studies are often initiated with computational, or in silico, models before proceeding to more complex in vitro and in vivo experiments.

In the absence of direct experimental data, computational tools such as SwissADME and pkCSM are widely used to predict the ADME properties of small molecules. nih.govnih.govsemanticscholar.orgresearchgate.netnih.gov These tools utilize quantitative structure-activity relationship (QSAR) models and physicochemical properties to estimate how a compound will behave in the body.

Based on its chemical structure, in silico models can generate predictions for key pharmacokinetic parameters of this compound. These predictions provide a preliminary assessment of its drug-like properties.

Physicochemical Properties and Lipophilicity:

The physicochemical characteristics of this compound, such as its molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), are fundamental to its ADME profile. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical determinant of a molecule's ability to cross biological membranes.

PropertyPredicted Value
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
LogP (Consensus)2.85
Topological Polar Surface Area (TPSA)40.46 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors2
Rotatable Bonds3

Water Solubility and Absorption:

The water solubility of a compound influences its absorption from the gastrointestinal tract. Predictions for this compound suggest moderate solubility. Gastrointestinal (GI) absorption is predicted to be high, indicating that the compound is likely to be well-absorbed when administered orally.

ParameterPredictionInterpretation
Water Solubility (LogS)-2.9Moderately soluble
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier (BBB) PermeantYesPotential to cross into the central nervous system

Distribution and Metabolism:

Once absorbed, a compound is distributed throughout the body. The volume of distribution (VDss) is a measure of this distribution. For this compound, a low predicted VDss suggests that it is likely to remain in the bloodstream rather than distributing extensively into tissues.

Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major route of elimination for many drugs. Predictions suggest that this compound may be an inhibitor of some CYP isoforms, which could lead to drug-drug interactions if co-administered with other medications metabolized by these enzymes.

ParameterPrediction
CYP1A2 InhibitorNo
CYP2C19 InhibitorYes
CYP2C9 InhibitorYes
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo

Future Directions and Emerging Research Avenues for 5 Butylbenzene 1,3 Diol

Development of Advanced Delivery Systems for 5-Butylbenzene-1,3-diol

The efficacy of many bioactive compounds is often limited by their physicochemical properties, which can affect their solubility, stability, and bioavailability. Advanced drug delivery systems (DDS) offer a promising strategy to overcome these limitations. For this compound, future research is anticipated to focus on the development of novel formulations to improve its delivery to target sites.

Polymeric nanoparticles (PNPs) represent a versatile platform for drug delivery, capable of encapsulating both hydrophobic and hydrophilic drugs. nih.govresearchgate.net These systems can protect the encapsulated compound from degradation, control its release, and potentially improve its bioavailability. nih.gov The versatility of polymers allows for the tailoring of nanoparticle properties to meet the specific requirements of the drug and the intended application. mdpi.com Research into PNPs for this compound could explore various natural and synthetic polymers to optimize drug loading, release kinetics, and cellular uptake. mdpi.com

Lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles (SLNs), are another promising avenue. These systems are biocompatible and can enhance the solubility and permeability of therapeutic agents. astrazeneca.com Investigating the encapsulation of this compound within these lipidic structures could lead to improved dermal penetration for cosmetic applications or enhanced systemic absorption for pharmaceutical uses.

Table 1: Potential Advanced Delivery Systems for this compound

Delivery System Potential Advantages Key Research Focus
Polymeric Nanoparticles Controlled release, improved stability, targeted delivery. nih.gov Polymer selection, particle size optimization, surface modification for targeting. mdpi.com
Liposomes Biocompatibility, enhanced solubility, reduced toxicity. Lipid composition, encapsulation efficiency, long-term stability.
Solid Lipid Nanoparticles High stability, controlled release, potential for various administration routes. Lipid matrix selection, drug loading capacity, scalability of production.

Combinatorial Approaches with this compound and Other Bioactive Compounds

The use of combination therapies, where two or more bioactive agents are administered together, is a well-established strategy in medicine to achieve synergistic effects, reduce the required doses of individual compounds, and overcome resistance mechanisms. Future research on this compound is likely to explore its potential in combinatorial approaches.

Given that resorcinol (B1680541) derivatives have shown a range of biological activities, investigating the synergistic interactions of this compound with other compounds could unlock new therapeutic possibilities. researchgate.net For instance, in dermatological applications, combining it with other antioxidants or anti-inflammatory agents could lead to enhanced skin protection and rejuvenation effects. In the context of systemic diseases, its combination with existing drugs could improve treatment outcomes. Research has shown that some stilbene (B7821643) derivatives, which share structural similarities with resorcinols, exhibit synergistic effects when combined with antibiotics. mdpi.com

In silico and in vitro screening methods can be employed to identify promising combinations, which can then be further evaluated in preclinical models. mdpi.com Understanding the mechanisms underlying any observed synergistic effects will be crucial for the rational design of combination therapies.

Investigation of this compound in Nanomedicine and Materials Science Applications

The field of nanomedicine involves the use of nanoscale materials for diagnosis, treatment, and prevention of diseases. nih.gov The unique properties of nanomaterials, such as their high surface-area-to-volume ratio and quantum effects, offer new opportunities for medical interventions. nih.gov Future research could explore the integration of this compound into nanomedical platforms.

For instance, this compound could be functionalized onto the surface of nanoparticles to act as a targeting ligand or to impart specific biological activity to the nanosystem. nih.gov The development of multifunctional nanoparticle complexes that incorporate this compound alongside imaging agents could enable simultaneous diagnosis and therapy (theranostics). nih.gov

In materials science, the reactivity of the hydroxyl groups on the benzene (B151609) ring of this compound makes it a potential building block for the synthesis of new polymers and resins. wikipedia.org Its incorporation into polymer backbones could yield materials with novel properties, such as enhanced antioxidant capabilities or specific biological activities, which could be useful in the development of advanced biomaterials or functional coatings.

Machine Learning and Artificial Intelligence in this compound Drug Discovery

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the drug discovery and development process. azolifesciences.comnih.gov These computational tools can analyze vast datasets to identify new drug candidates, predict their properties, and optimize their structures. nih.gov For this compound, AI and ML can be leveraged in several ways.

Generative models can be used to design novel analogs of this compound with improved biological activity and pharmacokinetic profiles. arxiv.orgeurekalert.org These models can explore a vast chemical space to propose new molecules that are more likely to succeed in preclinical and clinical development. researchgate.net In silico screening of large compound libraries can identify molecules that are predicted to have desirable interactions with specific biological targets. revistageintec.net

Furthermore, ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives, thereby reducing the need for extensive experimental testing in the early stages of drug development. nih.govresearchgate.net

Table 2: Applications of AI and Machine Learning in this compound Research

Application Area AI/ML Technique Potential Outcome
Novel Analog Design Generative Adversarial Networks (GANs), Reinforcement Learning (RL). arxiv.org Identification of new derivatives with enhanced efficacy and safety.
Virtual Screening Molecular Docking, Quantitative Structure-Activity Relationship (QSAR). Prioritization of compounds for experimental testing.
ADMET Prediction Deep Neural Networks (DNNs), Support Vector Machines (SVMs). nih.gov Early assessment of drug-like properties and potential liabilities.

Targeted Derivatization for Specific Biological Pathways

The biological activity of a molecule can be fine-tuned by making specific chemical modifications to its structure. This process, known as derivatization, is a cornerstone of medicinal chemistry. Future research will likely focus on the targeted derivatization of this compound to enhance its activity against specific biological pathways implicated in disease.

By modifying the butyl chain or the hydroxyl groups on the benzene ring, it may be possible to improve the compound's binding affinity and selectivity for a particular protein target. researchgate.net For example, the synthesis of a library of this compound derivatives followed by high-throughput screening could lead to the discovery of potent and selective inhibitors or modulators of key enzymes or receptors. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to guide the design of new derivatives by predicting how they will interact with their biological targets. researchgate.net This rational design approach can accelerate the discovery of new therapeutic agents based on the this compound scaffold.

Clinical Translation Potential of this compound Based Therapeutics

The ultimate goal of pharmaceutical research is to translate promising laboratory findings into effective clinical therapies. While this compound is currently used as a pharmaceutical intermediate, its potential as a standalone therapeutic agent or as a lead compound for drug development warrants further investigation. believechemical.com

The path to clinical translation involves a series of rigorous preclinical studies to evaluate the efficacy, safety, and pharmacokinetics of a drug candidate in animal models. If the preclinical data are promising, the compound can then move into clinical trials in humans. clinicaltrials.gov

For this compound-based therapeutics, a clear understanding of their mechanism of action and a robust preclinical data package will be essential for advancing to clinical trials. The development of reliable biomarkers to monitor the biological effects of the compound in patients will also be crucial for successful clinical development. While no clinical trials specifically involving this compound are currently listed, the foundational research in the aforementioned areas could pave the way for its future clinical evaluation. clinicaltrials.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-butylbenzene-1,3-diol, and how can its structural identity be confirmed?

  • Methodology : The compound is synthesized via a multi-step pathway involving the Wittig reaction of 1-(bromomethyl)-3,5-dimethoxybenzene with aldehydes, followed by hydrogenation of the resulting alkene and deprotection of methoxy groups under acidic conditions . For structural confirmation, use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify aromatic proton environments and substituent positions. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while IR spectroscopy confirms hydroxyl group presence .

Q. Which analytical techniques are critical for characterizing this compound in complex mixtures?

  • Methodology : Liquid chromatography coupled with HRMS (HPLC-HRMS) is essential for detecting trace impurities and verifying purity in mixtures . For isomer differentiation, employ 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and confirm regiochemistry . Cross-validate spectral data with computational predictions (e.g., DFT-based 13C^{13} \text{C}-NMR shift calculations) to address ambiguities .

Advanced Research Questions

Q. How can discrepancies between experimental and predicted spectral data for this compound derivatives be resolved?

  • Methodology : When 13C^{13} \text{C}-NMR shifts deviate from computational models (e.g., by >2 ppm), re-examine reaction conditions for unintended structural modifications (e.g., oxidation or isomerization). Synthesize and compare with authentic standards to rule out synthetic artifacts . Use X-ray crystallography for unambiguous structural determination if crystals are obtainable .

Q. What strategies improve the low yield of this compound in multi-step syntheses?

  • Methodology : Optimize reaction parameters:

  • Catalyst selection : Replace p-toluenesulfonic acid (pTSA) with milder acids (e.g., camphorsulfonic acid) to reduce side reactions .
  • Solvent systems : Test anhydrous toluene versus DMF to enhance solubility of intermediates .
  • Purification : Use preparative HPLC with silica gel chromatography (eluent: chloroethane/dichloromethane) to isolate the product from byproducts .

Q. How can this compound be isolated from complex matrices (e.g., plant extracts or reaction mixtures)?

  • Methodology : When physical isolation is impractical, synthesize isotopically labeled analogs (e.g., 13C^{13} \text{C}-tagged derivatives) as internal standards for spiking experiments. Use HPLC-HRMS to track isotopic patterns and confirm identity . For natural product matrices, employ molecularly imprinted polymers (MIPs) selective toward diol functionalities for affinity-based extraction .

Q. What novel applications of this compound are emerging beyond its role as a cannabinoid precursor?

  • Methodology : Investigate its potential as a ligand in coordination chemistry (e.g., vanadium or cobalt complexes for catalytic applications) by testing its binding affinity via titration calorimetry . Explore its utility in designing fluorescence probes by modifying the butyl chain with fluorophores (e.g., dansyl groups) and assessing photophysical properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.